molecular formula C14H17N3O2 B2917969 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-11-8

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2917969
CAS No.: 1574582-11-8
M. Wt: 259.309
InChI Key: NSHFARFGGFWKIS-UHFFFAOYSA-N
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Description

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrido Ring: The pyrido ring can be introduced through a condensation reaction with a suitable pyridine derivative.

    Functional Group Modifications:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be explored for its ability to modulate biological pathways involved in cell signaling and metabolism.

Medicine

In medicine, quinazoline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved could include kinase signaling pathways, which are crucial in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its broad range of biological activities.

    Quinazolinone: A derivative with a ketone group, often explored for its medicinal properties.

    Pyridoquinazoline: Compounds with similar fused ring systems, studied for their unique chemical and biological properties.

Uniqueness

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both quinazoline and pyrido rings

Properties

IUPAC Name

5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-11-8-9(13(15)18)5-6-10(11)14(19)17-7-3-2-4-12(16)17/h5-6,8,12H,2-4,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFARFGGFWKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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